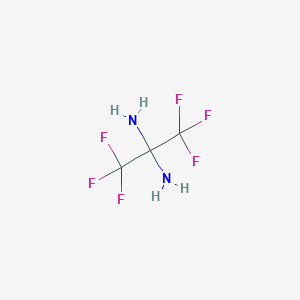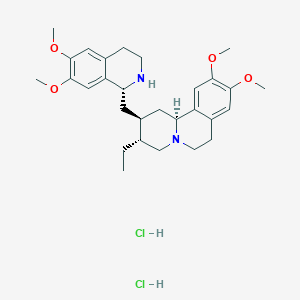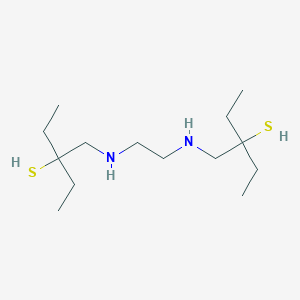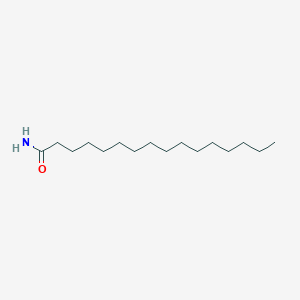
2-氯-4-苯基噻唑
概述
描述
2-Chloro-4-phenylthiazole is a compound with the molecular formula C9H6ClNS . It has a molecular weight of 195.67 g/mol . The IUPAC name for this compound is 2-chloro-4-phenyl-1,3-thiazole .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-phenylthiazole is confirmed by ¹H and ¹³C nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction studies, and Hirshfeld surfaces analysis .Physical And Chemical Properties Analysis
2-Chloro-4-phenylthiazole is a solid with a melting point of 54-58 °C . It has a molecular weight of 195.67 g/mol and a complexity of 148 . The compound has a topological polar surface area of 41.1 Ų and a heavy atom count of 12 .科学研究应用
抗菌活性
2-氯-4-苯基噻唑: 衍生物因其抗菌特性而受到研究。 包括具有氯苯取代的噻唑化合物,已知具有显著的抗菌功效 . 它们已针对各种细菌菌株进行测试,例如枯草芽孢杆菌、大肠杆菌和金黄色葡萄球菌 . 氯苯基的存在会影响抗菌作用的效力和谱。
抗真菌应用
苯基噻唑结构以其抗真菌潜力而闻名。 新型苯基噻唑衍生物已被合成,并显示出对稻瘟病菌和茶炭疽菌等病原体的强抗真菌活性 . 这些化合物可以作为开发新型杀菌剂的基础,特别是保护作物免受真菌病害。
抗氧化特性
包括具有 2-氯-4-苯基取代的噻唑衍生物,已被评估其抗氧化活性。 一些合成的化合物已显示出强大的抗氧化活性,这对于对抗氧化应激相关的疾病至关重要 .
抗癌研究
噻唑是许多抗癌药物中突出的特征,因为它们能够干扰各种生物途径。 对 2-氯-4-苯基噻唑衍生物的研究表明,在开发新型抗癌药物方面具有潜力 . 这些化合物可以在不同的位置进行修饰以增强其抗肿瘤特性。
抗阿尔茨海默病
噻唑化合物与抗阿尔茨海默病活性相关。 噻唑类化合物(包括 2-氯-4-苯基变体)的修饰,可以通过靶向特定的神经通路,导致开发治疗阿尔茨海默病的新方法 .
抗高血压作用
噻唑衍生物的结构多样性使其可应用于抗高血压药物的开发。 含有 2-氯-4-苯基噻唑部分的化合物,可能有助于旨在调节血压的新疗法 .
作用机制
Target of Action
This compound belongs to the thiazole class of compounds, which are known to exhibit a wide range of biological activities . .
Mode of Action
Thiazoles, in general, are known to interact with various biological targets through different mechanisms . The specific interactions of 2-Chloro-4-phenylthiazole with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological effects . .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant effects . .
安全和危害
生化分析
Biochemical Properties
2-Chloro-4-phenylthiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antibacterial, antifungal, anti-inflammatory, and antitumor activities . The compound interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thus affecting neurotransmission . Additionally, 2-Chloro-4-phenylthiazole has been shown to bind to proteins involved in oxidative stress response, thereby modulating their activity and contributing to its antioxidant properties .
Cellular Effects
2-Chloro-4-phenylthiazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . The compound also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 2-Chloro-4-phenylthiazole has been reported to modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-phenylthiazole involves its interaction with various biomolecules at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, its binding to acetylcholinesterase results in the accumulation of acetylcholine in synaptic clefts, affecting neurotransmission . Additionally, 2-Chloro-4-phenylthiazole has been shown to interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-phenylthiazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that 2-Chloro-4-phenylthiazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-phenylthiazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced . These findings highlight the importance of dosage optimization in the therapeutic use of 2-Chloro-4-phenylthiazole .
Metabolic Pathways
2-Chloro-4-phenylthiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of 2-Chloro-4-phenylthiazole, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of 2-Chloro-4-phenylthiazole within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 2-Chloro-4-phenylthiazole can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-4-phenylthiazole is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct 2-Chloro-4-phenylthiazole to specific organelles, where it exerts its effects . For example, its localization in mitochondria is associated with the induction of apoptosis, while its presence in the nucleus can influence gene expression .
属性
IUPAC Name |
2-chloro-4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWMACLGSAOQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375726 | |
| Record name | 2-Chloro-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1826-23-9 | |
| Record name | 2-Chloro-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-phenylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-chloro-4-phenylthiazole (CPT) improve the performance of lithium-ion batteries?
A1: CPT functions as a film-forming additive in lithium-ion battery electrolytes. It decomposes at a specific voltage range (1100 mV to 1300 mV vs. Li/Li) [], forming a protective layer known as the Solid Electrolyte Interphase (SEI) on the surface of the graphite anode. This SEI layer is crucial for battery performance as it prevents further decomposition of the electrolyte, thus enhancing the battery's cycle life and stability.
Q2: What are the advantages of using CPT over conventional film-forming additives like vinylene carbonate (VC)?
A2: CPT offers a significant advantage over VC in terms of its decomposition potential. While VC decomposes at the edge of the potential window of carbonate-based electrolytes, CPT decomposes at a lower potential (1100 mV to 1300 mV vs. Li/Li) []. This earlier decomposition allows for SEI formation before reaching the critical potential window, leading to a more robust and effective protective layer on the anode.
Q3: What research methods were used to investigate the properties of CPT as a film-forming additive?
A3: The research paper utilized cyclovoltammetry and constant current cycling to evaluate the film-forming capabilities of CPT []. These electrochemical techniques allowed the researchers to analyze the decomposition behavior of CPT and its impact on the formation and stability of the SEI layer on the graphite anode.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)








